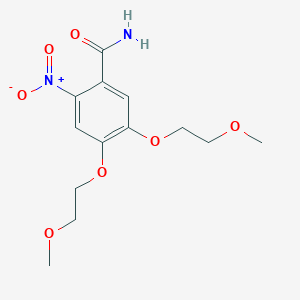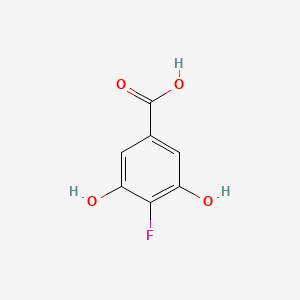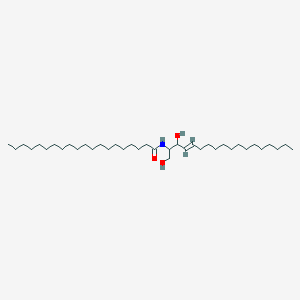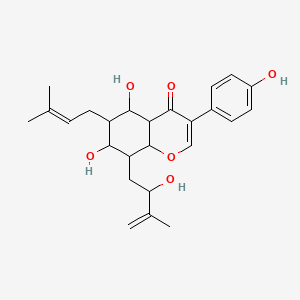
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of purine, a fundamental structure in many biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride typically involves the methylation of purine derivatives under controlled conditions. The process often requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale methylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.
Applications De Recherche Scientifique
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and its derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-trimethylxanthine:
1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another derivative with distinct properties and applications.
Uniqueness
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride is unique due to its specific chemical structure and the resulting biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C8H12ClN4O2+ |
|---|---|
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H11N4O2.ClH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-5H,1-3H3;1H/q+1; |
Clé InChI |
YPPUVKRPTYWKAL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

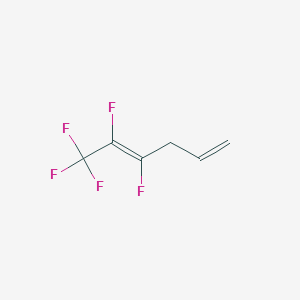
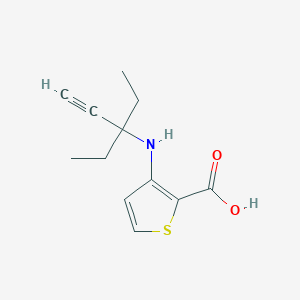
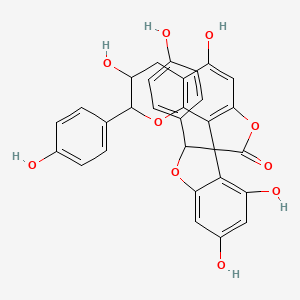
![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
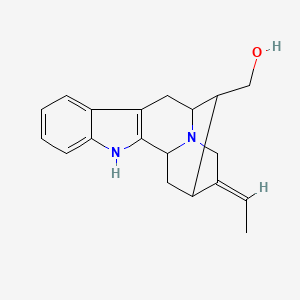
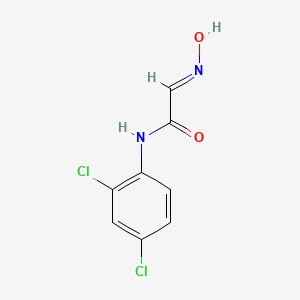
![2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
